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molecular formula C13H23NO3 B8805827 Ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate CAS No. 768290-38-6

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate

Cat. No. B8805827
M. Wt: 241.33 g/mol
InChI Key: IIRMPFJXCCCLAP-UHFFFAOYSA-N
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Patent
US07728008B2

Procedure details

20a (29.5 g, 122 mmol) was dissolved in 200 mL of tetrahydrofuran and cooled to 0° C. Lithium aluminum hydride (s) (10.6 g, 279 mmol) was added slowly and the reaction was allowed to warm to rt and stirred for 24 h. The reaction was quenched by slow addition of sodium sulfate hydrated crystals (Na2SO4.10H2O) until there was no bubbling on addition followed by 20 mL of water. The mixture was filtered through Celite®, and the Celite® washed with diethyl ether. The solvent was removed from the filtrate to provide 20 g (97%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3).
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([N:7]1[CH2:12][CH2:11][CH:10]([C:13](OCC)=[O:14])[CH2:9][CH2:8]1)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:1]([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][OH:14])[CH2:9][CH2:8]1)[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)N1CCC(CC1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of sodium sulfate hydrated crystals (Na2SO4.10H2O) until there
ADDITION
Type
ADDITION
Details
bubbling on addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
the Celite® washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(C)(C)C)N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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